molecular formula C10H14FN B13592001 2-(3-Fluoro-5-methylphenyl)propan-2-amine

2-(3-Fluoro-5-methylphenyl)propan-2-amine

Cat. No.: B13592001
M. Wt: 167.22 g/mol
InChI Key: UROSNXWCDVKTRR-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methylphenyl)propan-2-amine is an organic compound that belongs to the class of phenylpropanamines. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is further connected to a propan-2-amine moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methylphenyl)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-Fluoro-5-methylbenzaldehyde.

    Reductive Amination: The aldehyde group of 3-Fluoro-5-methylbenzaldehyde is subjected to reductive amination using ammonia or an amine and a reducing agent such as sodium cyanoborohydride. This step results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methylphenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-Fluoro-5-methylbenzoic acid or 3-Fluoro-5-methylbenzyl alcohol.

    Reduction: Formation of 2-(3-Fluoro-5-methylphenyl)propan-2-ol.

    Substitution: Formation of various substituted phenylpropanamines depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-5-methylphenyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methylphenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the amine group play crucial roles in its binding affinity and activity. The compound may modulate the activity of certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluorophenyl)propan-2-amine
  • 2-(3-Methylphenyl)propan-2-amine
  • 2-(4-Fluoro-5-methylphenyl)propan-2-amine

Uniqueness

2-(3-Fluoro-5-methylphenyl)propan-2-amine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

2-(3-fluoro-5-methylphenyl)propan-2-amine

InChI

InChI=1S/C10H14FN/c1-7-4-8(10(2,3)12)6-9(11)5-7/h4-6H,12H2,1-3H3

InChI Key

UROSNXWCDVKTRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C(C)(C)N

Origin of Product

United States

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